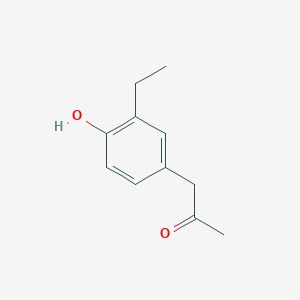
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylpropanone, characterized by the presence of an ethyl group and a hydroxyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and pressure regulation, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-ethyl-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3-ethyl-4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(3-Ethyl-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological functions.
相似化合物的比较
Similar Compounds
Phenylpropanone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Hydroxyphenylpropan-2-one: Similar structure but without the ethyl group, affecting its physical and chemical properties.
3-Ethylphenylpropan-2-one: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and biological activity.
Uniqueness
1-(3-Ethyl-4-hydroxyphenyl)propan-2-one is unique due to the presence of both the ethyl and hydroxyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-(3-ethyl-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-10-7-9(6-8(2)12)4-5-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChI 键 |
PZJXMOFSVDXNOO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















